molecular formula C3H7NO2 B3431307 2-Propenoic acid, homopolymer, ammonium salt CAS No. 9003-03-6

2-Propenoic acid, homopolymer, ammonium salt

Cat. No. B3431307
CAS RN: 9003-03-6
M. Wt: 89.09 g/mol
InChI Key: WPKYZIPODULRBM-UHFFFAOYSA-N
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Description

“2-Propenoic acid, homopolymer, ammonium salt” is also known as “Ammonium polyacrylate”. It is a high molecular weight compound that is practically insoluble in water . It is used in various applications, including drug delivery, tissue engineering, and coatings.


Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, homopolymer, ammonium salt” is based on structures generated from information available in ECHA’s databases . The molecular formula is not available .


Physical And Chemical Properties Analysis

“2-Propenoic acid, homopolymer, ammonium salt” is a solid or colorless to slightly yellow liquid . It is soluble in water . It has excellent film-forming, dispersing, emulsifying, and adsorption properties .

Scientific Research Applications

Environmental Remediation and Water Treatment

  • Ammonium Salt Impacts on Aquatic Life : Research has investigated the toxicity of ammonium salts, including their effects on aquatic species like rainbow trout. These studies help in understanding the environmental impact of various ammonium compounds, which could be relevant for assessing the ecological safety of chemical discharges including polymers like 2-propenoic acid homopolymers (Herbert, 1962).
  • Adsorbents for Ammonium Removal : Explorations into cost-effective adsorbents for removing ammonium from water and wastewater highlight the importance of developing materials, possibly including polymers derived from 2-propenoic acid, for environmental remediation purposes (Huang et al., 2017).

Material Science and Engineering

  • Surface Modification and Coating Technologies : Studies on the surface modification of ammonium nitrate to reduce hygroscopicity through various coating methods provide insights into the potential for modifying homopolymers of 2-propenoic acid for specific industrial applications, enhancing their stability and usability (Elzaki & Zhang, 2016).

Biochemical and Health Applications

  • Pharmacological Activity of Ammonium Salts : Research on tris-(2-hydroxyethyl)ammonium salts of arylheteroacetic acids, including their immunomodulatory and regenerative properties, indicates the potential biomedical applications of ammonium salts and possibly related polymeric compounds (Voronkov et al., 2007).

Antimicrobial and Antifouling Surfaces

  • Antimicrobial Properties of Quaternary Ammonium Salts : The development of antimicrobial and antifouling surfaces using quaternary ammonium salts highlights the potential for using 2-propenoic acid homopolymers in creating hygienic surfaces in healthcare and food industries (Jiao et al., 2017).

Safety And Hazards

“2-Propenoic acid, homopolymer, ammonium salt” is stable . It can cause irritation to the skin, eyes, and respiratory system . It can combust in the presence of strong oxidizing agents . It is harmful to aquatic life with long-lasting effects, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

azanium;prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.H3N/c1-2-3(4)5;/h2H,1H2,(H,4,5);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYZIPODULRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-03-6, 28214-57-5
Details Compound: Poly(ammonium acrylate)
Record name Ammonium polyacrylate
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URL https://commonchemistry.cas.org/detail?cas_rn=9003-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Details Compound: Poly(ammonium acrylate)
Record name Poly(ammonium acrylate)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID1051220
Record name Ammonium acrylate
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Molecular Weight

89.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Ammonium polyacrylate
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Product Name

Azanium;prop-2-enoate

CAS RN

10604-69-0, 28214-57-5, 9003-03-6
Record name Ammonium acrylate
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Record name 2-Propenoic acid, ammonium salt (1:1), homopolymer
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Record name 2-Propenoic acid, ammonium salt (1:1), homopolymer
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Record name 2-Propenoic acid, homopolymer, ammonium salt
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Record name Ammonium acrylate
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Record name 2-Propenoic acid, homopolymer, ammonium salt
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Record name 2-Propenoic acid, ammonium salt (1:1), homopolymer
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Synthesis routes and methods

Procedure details

A blend of 25 mole % acrylic acid and 75 mole % ammonium acrylate was polymerised by the same general technique as in Example 1 except that the dispersion stabiliser mixture was formed of 75% by weight of a 2:1 molar copolymer of ceto stearyl methacrylate to methacrylic acid and 25% by weight sorbitan monooleate and the aqueous phase contained 0.4722 mole % of monomers based on weight of aqueous phase, 0.795×10-4 mole % of penta sodium diethylenetriamine pentaacetate based on weight of aqueous phase, 5.13×10-2 mole % of mono-sodium phosphate dihydrate based on weight of aqueous phase, 21.76×10-3 mole % of cross-linking agent (methylene-bisacrylamide) based on moles of monomers and 9.2×10-3 mole % of azobisamidinopropane hydrochloride based on moles of monomers. The dispersion obtained upon polymerisation and distillation was rendered water dispersible by adding 7.3% by weight on weight of final oil phase a phosphoric acid ester of a 5 mole ethoxylate of tridecanol and 7.3% by weight on weight of final oil phase of a 7 mole ethoxylate of nonyl phenol.
[Compound]
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phosphoric acid ester
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penta sodium diethylenetriamine pentaacetate
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methylene-bisacrylamide
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azobisamidinopropane hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenoic acid, homopolymer, ammonium salt
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2-Propenoic acid, homopolymer, ammonium salt
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Reactant of Route 6
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